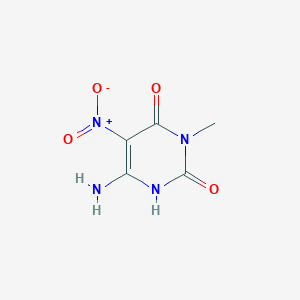
(Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irisquinone is a naturally occurring compound found in various species of the Iris plant. It belongs to the class of quinones, which are known for their diverse range of biological activities. Irisquinone has garnered significant attention due to its promising therapeutic potential, particularly in the field of oncology. It has been isolated as an active principle from the seed oil of Iris pallasi and is effective against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma .
準備方法
Synthetic Routes and Reaction Conditions: Several synthetic routes for irisquinone have been described in the literature. One high-yielding synthesis involves the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form an alkyne, followed by Fremy’s salt oxidation of phenol . Another efficient synthetic process involves a series of reactions including Wittig reaction, reduction, oxidation, and deprotection, starting from 3,5-dimethoxycarboxaldehyde . The key factors such as the ratio of raw materials, temperatures, solvents, reaction times, and types of base for the main reactions are optimized to achieve a high overall yield.
Industrial Production Methods: The industrial production of irisquinone is currently limited due to the complexity of its synthesis and the need for specific reaction conditions. advancements in synthetic methodologies and optimization of reaction parameters have opened new perspectives for the artificial synthesis and development of irisquinone .
化学反応の分析
Irisquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s quinone moiety allows it to participate in redox reactions, making it a redox-active molecule. Common reagents used in these reactions include palladium catalysts, Fremy’s salt, and various bases and solvents . Major products formed from these reactions include alkyne intermediates and oxidized phenol derivatives.
科学的研究の応用
Irisquinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is being investigated for its efficacy in combating various types of cancer, including breast, colon, and lung cancers . It acts as a tumor radiotherapy sensitizer and has broad-spectrum antitumor activity . Additionally, irisquinone has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, making it a potent anti-cancer agent . In the field of biology, it is used to study the mechanisms of oxidative stress and its effects on cellular components .
作用機序
The mechanism of action of irisquinone is rooted in its ability to generate reactive oxygen species (ROS) within cancer cells. Upon entry into the cancer cell, irisquinone undergoes a series of redox reactions, leading to the production of ROS. These reactive molecules induce oxidative stress, damaging essential cellular components such as DNA, proteins, and lipids . This oxidative stress disrupts the normal functioning of the cancer cell, eventually leading to programmed cell death, or apoptosis. Irisquinone also interferes with specific cellular pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, further contributing to its anti-cancer properties .
類似化合物との比較
Irisquinone is unique among quinones due to its specific biological activities and therapeutic potential. Similar compounds include other naphthoquinones and benzoquinones, which also exhibit redox activity and anti-cancer properties. irisquinone’s ability to modulate gene expression and its broad-spectrum antitumor activity set it apart from other quinones .
List of Similar Compounds:- Naphthoquinone
- Benzoquinone
- Plumbagin
- Juglone
特性
IUPAC Name |
2-heptadec-10-enyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCUFKHCNSRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-chloro-3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14101785.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101788.png)
![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14101796.png)
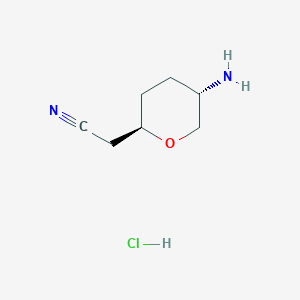
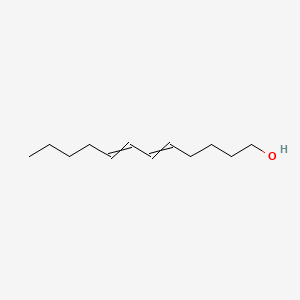
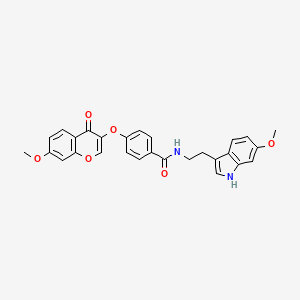
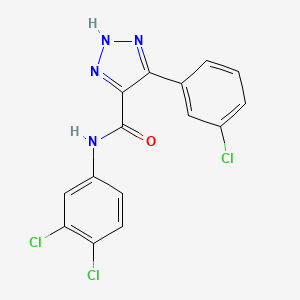
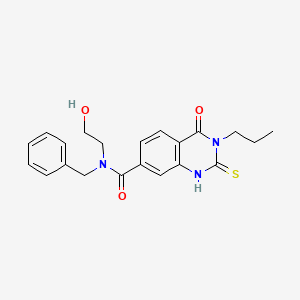
![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14101876.png)
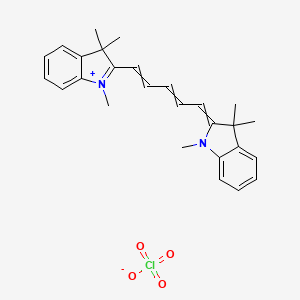
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14101896.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14101901.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101910.png)
